2-(2-(Cyclohexyloxy)phenyl)ethanol 2-(2-(Cyclohexyloxy)phenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189990
InChI: InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2
SMILES:
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

2-(2-(Cyclohexyloxy)phenyl)ethanol

CAS No.:

Cat. No.: VC16189990

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2-(Cyclohexyloxy)phenyl)ethanol -

Specification

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name 2-(2-cyclohexyloxyphenyl)ethanol
Standard InChI InChI=1S/C14H20O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10-11H2
Standard InChI Key OHCDIWBYZHQEHZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)OC2=CC=CC=C2CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-(Cyclohexyloxy)phenyl)ethanol features a phenyl ring substituted at the 2-position with a cyclohexyloxy group (OC6H11-\text{O}-\text{C}_6\text{H}_{11}) and an ethanol side chain (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) at the adjacent carbon. This arrangement creates a sterically hindered environment around the ether linkage, influencing its reactivity and intermolecular interactions. The IUPAC name for the compound is 2-(2-cyclohexyloxyphenyl)ethanol, and its canonical SMILES representation is C1CCC(CC1)OC2=CC=CC=C2CCO\text{C1CCC(CC1)OC2=CC=CC=C2CCO}, reflecting the cyclohexane ring, ether bond, and ethanol chain .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC14H20O2\text{C}_{14}\text{H}_{20}\text{O}_{2}
Molecular Weight220.31 g/mol
IUPAC Name2-(2-cyclohexyloxyphenyl)ethanol
SMILESC1CCC(CC1)OC2=CC=CC=C2CCO
Topological Polar Surface Area29.5 Ų

The compound’s hydrophobic cyclohexyl group and polar hydroxyl moiety enable solubility in both organic solvents (e.g., dichloromethane, acetone) and polar aprotic solvents (e.g., dimethyl sulfoxide).

Synthesis and Industrial Production

Williamson Ether Synthesis

The most widely documented route to 2-(2-(cyclohexyloxy)phenyl)ethanol involves the Williamson Ether Synthesis, a nucleophilic substitution reaction between a phenolic alkoxide and a cyclohexyl halide. The synthetic sequence typically proceeds as follows:

  • Deprotonation of 2-(2-hydroxyphenyl)ethanol: The phenolic hydroxyl group of 2-(2-hydroxyphenyl)ethanol is deprotonated using a strong base (e.g., NaOH, KOH) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Nucleophilic Attack on Cyclohexyl Halide: The resulting phenoxide ion reacts with cyclohexyl bromide or iodide at elevated temperatures (60–80°C), forming the ether linkage.

  • Purification: Crude product is isolated via extraction and purified using column chromatography or recrystallization.

Reaction conditions significantly impact yield. For example, employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhances reaction rates by facilitating ion pairing in biphasic systems.

Table 2: Optimization Parameters for Williamson Synthesis

ParameterOptimal ConditionEffect on Yield
SolventDMF or THFMaximizes solubility of intermediates
Temperature70°CBalances kinetics and side reactions
BasePotassium carbonateMild conditions, minimizes esterification
Reaction Time12–24 hoursEnsures complete conversion

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to improve efficiency and safety. Key advancements include:

  • Microreactor Technology: Enhances heat transfer and reduces byproduct formation.

  • Catalytic Distillation: Integrates reaction and separation, minimizing energy consumption.

  • Green Chemistry Initiatives: Substitution of cyclohexyl bromide with less toxic alternatives (e.g., cyclohexyl mesylate).

Chemical Reactivity and Functionalization

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids. Common oxidizing agents include:

  • Jones Reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4): Converts the alcohol to 2-(2-(cyclohexyloxy)phenyl)acetic acid at elevated temperatures.

  • Pyridinium Chlorochromate (PCC): Selectively oxidizes the alcohol to the corresponding aldehyde under mild conditions .

Electrophilic Aromatic Substitution

The phenyl ring participates in electrophilic substitutions, with the cyclohexyloxy group acting as an ortho/para-directing substituent. Notable reactions include:

  • Nitration: Treatment with nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) yields nitro derivatives, often at the para position relative to the ether group.

  • Sulfonation: Generates sulfonic acid derivatives using fuming sulfuric acid.

CompoundTarget EnzymeIC50_{50} (µM)
2-(3-Cyclohexyloxyphenyl)ethanolDGAT112.4
2-(4-Cyclohexyloxyphenyl)ethanolDGAT118.9
Reference Inhibitor (T863)DGAT10.8

Neuropharmacological Effects

Preliminary studies suggest that cyclohexyloxy-phenyl derivatives modulate neurotransmitter systems, particularly serotonin (5-HT) and dopamine receptors. In vitro assays indicate weak affinity for 5-HT1A_{1A} receptors (Ki1.2 μMK_i \approx 1.2 \ \mu\text{M}), hinting at potential anxiolytic applications.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-lowering agents. Its ether linkage provides metabolic stability compared to ester-based analogs.

Specialty Materials

Incorporation into polymer matrices enhances thermal stability and hydrophobicity. For instance, epoxy resins modified with 2-(2-(cyclohexyloxy)phenyl)ethanol exhibit a 15% increase in glass transition temperature (TgT_g) compared to unmodified variants .

Comparison with Structural Analogs

Positional Isomerism Effects

The biological and chemical profiles of 2-(2-(cyclohexyloxy)phenyl)ethanol differ markedly from its meta- and para-substituted isomers:

  • Solubility: The ortho isomer exhibits lower aqueous solubility due to steric hindrance.

  • Reactivity: Electrophilic substitution occurs preferentially at the 4-position in the ortho isomer, whereas the meta isomer favors 5-substitution.

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